molecular formula C18H13FN6OS B2417243 N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide CAS No. 1797892-07-9

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

Cat. No. B2417243
CAS RN: 1797892-07-9
M. Wt: 380.4
InChI Key: GEXYJJBWOKKESD-UHFFFAOYSA-N
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Description

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide, also known as FPTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.

Scientific Research Applications

Anticancer Properties

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide and its derivatives have been studied for their potential anticancer properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against human lung adenocarcinoma cells and mouse embryoblast cell lines, demonstrating selective cytotoxicity and apoptosis induction capabilities (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, benzothiazole derivatives bearing different heterocyclic rings have been tested for antitumor activity against various human tumor cell lines, showing considerable anticancer activity in some cases (Yurttaş, Tay, & Demirayak, 2015).

Antibacterial and Antifungal Activities

Research also indicates significant antibacterial and antifungal properties of related compounds. Studies have shown that thiazole derivatives display substantial anti-bacterial and anti-fungal activities against various strains, including Staphylococcus aureus and Aspergillus niger (Saravanan et al., 2010). Moreover, N-phenylacetamide derivatives containing 4-arylthiazole moieties have demonstrated promising antibacterial activity against bacteria like Xanthomonas oryzae and Xanthomonas axonopodis (Lu, Zhou, Wang, & Jin, 2020).

properties

IUPAC Name

N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-2-(tetrazol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c19-14-7-3-1-5-12(14)18-22-16(10-27-18)13-6-2-4-8-15(13)21-17(26)9-25-11-20-23-24-25/h1-8,10-11H,9H2,(H,21,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXYJJBWOKKESD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)CN4C=NN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-2-(1H-tetrazol-1-yl)acetamide

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